2-Isobutylthiazole

Catalog No.
S567496
CAS No.
18640-74-9
M.F
C7H11NS
M. Wt
141.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutylthiazole

CAS Number

18640-74-9

Product Name

2-Isobutylthiazole

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CS1

Solubility

Slightly soluble water; Soluble in fats
Miscible at room temperature (in ethanol)

Synonyms

2-isobutyl-1,3-thiazole

Canonical SMILES

CC(C)CC1=NC=CS1

Flavor and Fragrance Research

2-Isobutylthiazole is known for its characteristic aroma, described as "green, beany," and "nutty" []. This specific odor profile makes it a valuable compound in flavor and fragrance research. Scientists have investigated its application in:

  • Flavoring agents: Adding desirable flavor notes to various food products, particularly cheese, meat, coffee, and vegetables [].
  • Fragrance formulations: Enhancing the complexity and appeal of perfumes and other scented products [].

Researchers continue to explore the potential of 2-Isobutylthiazole in creating novel and desirable flavor and fragrance profiles.

Antimicrobial Studies

2-Isobutylthiazole has shown potential antimicrobial properties in some studies [, ]. Researchers have investigated its effectiveness against:

  • Bacteria: Certain Gram-positive and Gram-negative bacteria species [].
  • Fungi: Specific fungal strains [].

2-Isobutylthiazole is an organic compound with the molecular formula C7H11NSC_7H_{11}NS and a molecular weight of approximately 141.234 g/mol. It is classified under the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound is known for its distinctive odor, often described as earthy or musty, making it relevant in the flavoring and fragrance industries. Its IUPAC name is 2-isobutylthiazole, and it is also referred to as thiazole, 2-isobutyl- or thiazole, 2-(2-methylpropyl)- .

Due to the limited research on 2-Isobutylthiazole, its mechanism of action in biological systems remains unknown. However, its flavor properties suggest potential interactions with olfactory receptors, the sensory neurons responsible for smell perception []. Further research is needed to elucidate its specific mechanism in this context.

Due to the presence of functional groups within its structure. Notably, it has been involved in:

  • C-H Bond Activation: Recent studies have explored the activation of C-H bonds at the C5 position of 2-isobutylthiazole, catalyzed by palladium-n-heterocyclic carbene complexes. This reaction demonstrates its potential in synthetic organic chemistry for creating diverse derivatives .
  • Maillard Reaction: It acts as a product in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .

2-Isobutylthiazole exhibits notable biological activities:

  • Flavoring Agent: It is recognized for its role as a flavoring agent in food products, contributing to the sensory profile of various dishes .
  • Pheromone: The compound has been identified as a pheromone in certain species, indicating its role in chemical signaling among organisms .
  • Enzyme Inhibition: Some derivatives of 2-isobutylthiazole have shown potential inhibitory effects on enzymes such as α-amylase and α-glucosidase, suggesting possible applications in managing glucose levels .

The synthesis of 2-isobutylthiazole can be achieved through several methods:

  • Condensation Reaction: A common method involves generating a mercaptoacetaldehyde dimer through sulfo-reaction with sodium hydrosulfide and acetic acid. This dimer is then condensed with 3-methyl butyraldehyde and ammonia gas to yield 2-isobutyl-2,5-dihydrothiazole, which can be dehydrogenated to form 2-isobutylthiazole .
    • Reagents Used:
      • Sodium hydrosulfide
      • Acetic acid
      • Mercaptoacetaldehyde
      • 3-Methyl butyraldehyde
      • Ammonia
      • Benzoquinone
  • Other Synthetic Routes: Various other synthetic protocols have been reported, focusing on optimizing yields and minimizing by-products.

The applications of 2-isobutylthiazole span several fields:

  • Food Industry: It is primarily used as a flavoring agent due to its unique aroma profile.
  • Fragrance Industry: The compound finds use in perfumes and scented products.
  • Agricultural Chemistry: Its role as a pheromone suggests potential applications in pest management strategies.

Research into the interactions of 2-isobutylthiazole has revealed its significance in various biochemical pathways:

  • Enzyme Interactions: Studies have highlighted its interaction with enzymes involved in carbohydrate metabolism, indicating potential therapeutic uses for conditions like diabetes .
  • Chemical Signaling: As a pheromone, it plays a crucial role in interspecies communication, impacting behaviors such as mating and foraging.

Several compounds share structural similarities with 2-isobutylthiazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
ThiazoleC₄H₃NSBasic structure without alkyl substitution
2-MethylthiazoleC₅H₅NSContains a methyl group at position 2
4-IsobutylthiazoleC₇H₁₁NSIsobutyl group at position 4
BenzothiazoleC₇H₄N₂SContains a benzene ring fused to thiazole

Uniqueness of 2-Isobutylthiazole

What sets 2-isobutylthiazole apart from these similar compounds is its specific branched alkyl group (isobutyl) at the second position on the thiazole ring. This structural feature contributes to its distinct sensory properties and biological activities, making it particularly valuable in flavoring and pheromonal applications.

Physical Description

Colourless liquid; odour of tomato leaves

XLogP3

2.6

Density

d254 1
0.993-0.997

UNII

7N03TDY75D

GHS Hazard Statements

Aggregated GHS information provided by 1656 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18640-74-9

Wikipedia

2-isobutylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2-(2-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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